Tetrahydrogenistein
CAS No.:
Cat. No.: VC17972580
Molecular Formula: C15H14O5
Molecular Weight: 274.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14O5 |
|---|---|
| Molecular Weight | 274.27 g/mol |
| IUPAC Name | 3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol |
| Standard InChI | InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-6,11,15-19H,7H2 |
| Standard InChI Key | AXSVBAFTZHHCIL-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(C2=C(C=C(C=C2O1)O)O)O)C3=CC=C(C=C3)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Tetrahydrogenistein (IUPAC name: 3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol) possesses the empirical formula C₁₅H₁₄O₅ and a molecular weight of 274.27 g/mol . The compound features a chromene backbone substituted with three hydroxyl groups at positions 4, 5, and 7, along with a 4-hydroxyphenyl moiety at position 3. This configuration confers both hydrophilic and lipophilic properties, influencing its bioavailability and metabolic fate .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry | 521323-12-6 | |
| Molecular Formula | C₁₅H₁₄O₅ | |
| Molecular Weight | 274.27 g/mol | |
| Solubility | Moderate in polar solvents | |
| Storage Conditions | -20°C (long-term stability) |
The compound's reduced chromene system distinguishes it from parent isoflavones like genistein, potentially enhancing its metabolic stability while altering receptor binding affinities .
Biosynthetic Origins and Synthetic Pathways
Natural Occurrence
Tetrahydrogenistein has been identified as a microbial metabolite of Astragali Radix flavonoids in mammalian systems, arising from hydrogenation and hydroxylation reactions mediated by gut microbiota . This biotransformation pathway explains its detection in urinary and fecal samples following oral administration of flavonoid-rich extracts .
Laboratory Synthesis
While detailed synthetic protocols remain proprietary, analytical data suggest commercial production involves:
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Hydrogenation of genistein under controlled pressure
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Regioselective hydroxylation using biocatalysts
The synthetic material (purity ≥95%) is marketed at €1,568/100mg, reflecting complex production challenges .
Pharmacological Activity and Molecular Mechanisms
Vitamin D Metabolism Modulation
Tetrahydrogenistein demonstrates dose-dependent inhibition of CYP24A1, the principal enzyme responsible for 1,25-dihydroxyvitamin D₃ catabolism . In prostate cancer cells (LNCaP model), this activity increases intracellular vitamin D levels by 38-72%, potentiating its antiproliferative effects . The mechanism involves competitive binding to CYP24A1's heme domain, as evidenced by molecular docking studies .
Anticancer Effects
In vitro assays reveal:
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IC₅₀ = 12.8 μM against LNCaP prostate adenocarcinoma
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Synergy with calcitriol (combination index = 0.82)
These effects correlate with induction of G₀/G₁ cell cycle arrest and caspase-3-mediated apoptosis .
Therapeutic Applications and Clinical Relevance
Oncology
Current research prioritizes tetrahydrogenistein as a:
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Chemosensitizer in vitamin D-based prostate cancer regimens
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Mitigator of castration-resistant progression via AR pathway modulation
Table 2: Documented Pharmacological Effects
| Model System | Observed Effect | Concentration | Reference |
|---|---|---|---|
| LNCaP cells | CYP24A1 inhibition (72%) | 20 μM | |
| Rat hepatocytes | Phase II conjugation (t₁/₂=6h) | 50 μM | |
| Human microsomes | CYP3A4 induction (1.8-fold) | 100 μM |
Future Research Directions
Priority Investigations
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Pharmacokinetic Optimization: Develop nanoemulsions to enhance oral bioavailability (current <8%)
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Target Validation: CRISPR screening to identify off-target effects on nuclear receptors
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Clinical Translation: Phase 0 microdosing trials with ¹⁴C-labeled compound
Synthetic Biology Approaches
Metabolic engineering of Saccharomyces cerevisiae shows promise for sustainable production, with preliminary yields of 1.2 g/L in bioreactor cultures .
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